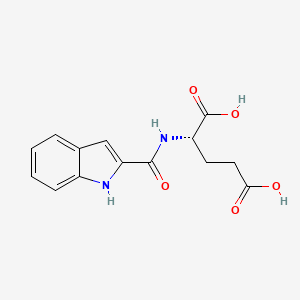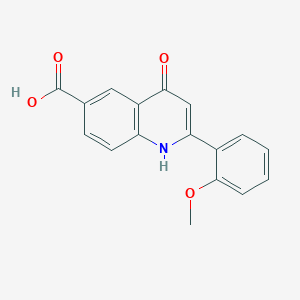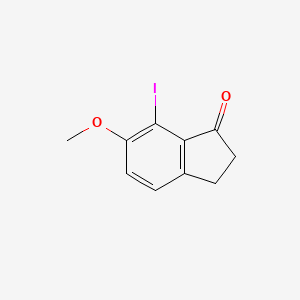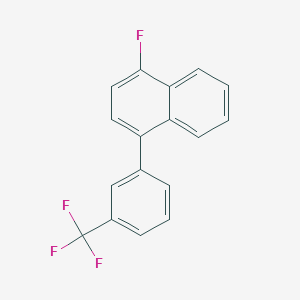
1-(4-Methoxynaphthalen-1-yl)-2-phenoxyethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxynaphthalen-1-yl)-2-phenoxyethan-1-one is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a phenoxyethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxynaphthalen-1-yl)-2-phenoxyethan-1-one typically involves the reaction of 4-methoxynaphthalene with phenoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
1-(4-Methoxynaphthalen-1-yl)-2-phenoxyethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-methoxynaphthalene-1-carboxylic acid or 4-methoxynaphthalene-1-aldehyde.
Reduction: 1-(4-Methoxynaphthalen-1-yl)-2-phenoxyethanol.
Substitution: Various substituted phenoxyethanones depending on the nucleophile used.
科学研究应用
1-(4-Methoxynaphthalen-1-yl)-2-phenoxyethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(4-Methoxynaphthalen-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound likely binds to the colchicine site of tubulin, disrupting microtubule dynamics and preventing the formation of the mitotic spindle.
相似化合物的比较
Similar Compounds
1-(4-Methoxynaphthalen-2-yl)ethan-1-one: Similar structure but with the methoxy group at a different position on the naphthalene ring.
(4-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone: A structurally related compound with an indole moiety.
4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: Compounds with a pyrimidine ring and similar naphthalene substitution.
Uniqueness
1-(4-Methoxynaphthalen-1-yl)-2-phenoxyethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a valuable candidate for further research in anticancer drug development.
属性
CAS 编号 |
61639-29-0 |
|---|---|
分子式 |
C19H16O3 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
1-(4-methoxynaphthalen-1-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C19H16O3/c1-21-19-12-11-16(15-9-5-6-10-17(15)19)18(20)13-22-14-7-3-2-4-8-14/h2-12H,13H2,1H3 |
InChI 键 |
PWVHNVWZDUDPOA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline](/img/structure/B11838635.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide](/img/structure/B11838637.png)
![2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11838640.png)
![(4A'S,8A'R)-1'-Benzyloctahydro-1'H-spiro[[1,3]dioxolane-2,6'-quinoline]](/img/structure/B11838642.png)

![5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11838654.png)
![1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B11838656.png)




![N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11838700.png)


